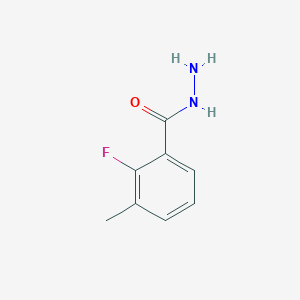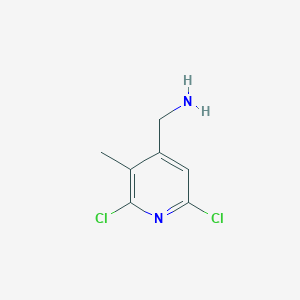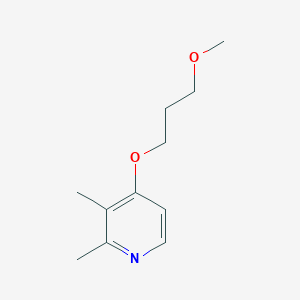![molecular formula C9H6F3NS B13667580 5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
5-(Trifluoromethyl)benzo[b]thiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)benzo[b]thiophen-2-amine is a heterocyclic compound that contains both a benzene ring and a thiophene ring. The trifluoromethyl group attached to the benzene ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)benzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)benzo[b]thiophen-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)benzo[b]thiophen-2-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. The compound binds to the active site of certain enzymes, inhibiting their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
5-(Trifluoromethyl)benzo[b]thiophen-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
Fórmula molecular |
C9H6F3NS |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-1-2-7-5(3-6)4-8(13)14-7/h1-4H,13H2 |
Clave InChI |
AQSBIONSZRCUHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)




![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)




![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)

